molecular formula C9H4ClN3 B1469761 4-Chloroquinazoline-7-carbonitrile CAS No. 1260759-38-3

4-Chloroquinazoline-7-carbonitrile

Cat. No. B1469761
CAS RN: 1260759-38-3
M. Wt: 189.6 g/mol
InChI Key: HPPKVEMLKHNBPV-UHFFFAOYSA-N
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Description

4-Chloroquinazoline-7-carbonitrile is a chemical compound with the molecular formula C9H4ClN3 and a molecular weight of 189.6 g/mol . It is used for research and development purposes .


Synthesis Analysis

The synthesis of quinazoline was first reported in 1895 through the decarboxylation of the 2-carboxy derivative (quinazoline-2-carboxylic acid) . An efficient route to the parent heterocycle proceeds via the 4-chloro derivative to the tosylhydrazide, which is removed by base .


Molecular Structure Analysis

The InChI code for 4-Chloroquinazoline-7-carbonitrile is 1S/C9H4ClN3/c10-9-7-2-1-6 (4-11)3-8 (7)12-5-13-9/h1-3,5H .


Chemical Reactions Analysis

Quinazolines are versatile synthetic intermediates for metal-catalyzed carbon–carbon bond formation reactions such as the Kumada, Stille, Negishi, Sonogashira, Suzuki-Miyaura and Heck cross-coupling reactions or carbon-heteroatom bond formation via the Buchwald-Hartwig cross-coupling .


Physical And Chemical Properties Analysis

4-Chloroquinazoline-7-carbonitrile is a solid substance . It should be stored in a refrigerator .

Scientific Research Applications

Therapeutic Agents in Cancer Therapy

Quinazoline derivatives, such as 4-Chloroquinazoline-7-carbonitrile, have shown potential as therapeutic agents in cancer therapy . They are particularly promising in bladder cancer treatment, where targeted therapy directed at specific molecular pathways is a key focus . Many quinazoline derivatives are approved for antitumor clinical use, including erlotinib, gefitinib, afatinib, lapatinib, and vandetanib .

Antiproliferative Action

Studies of a series of 2-aryl-4-chloroquinazoline conjugates with the 7-amino-2-aryl-5-bromoindoles have demonstrated that the derivatives are characterized by antiproliferative action against the Caco-2, C3A, MCF-7, and HeLa cells . This suggests potential applications in the treatment of various types of cancer.

Cross-Coupling Reactions

Halogenated quinazolines, including 4-chloroquinazoline-7-carbonitrile, have been used in metal-catalyzed cross-coupling reactions . These reactions are a key method for generating novel polysubstituted derivatives, which can have a wide range of biological properties .

Synthesis of Novel Compounds

The presence and position of substituents on one of the cyclic compounds in quinazoline derivatives can greatly influence their properties . This makes 4-chloroquinazoline-7-carbonitrile a valuable compound in the design and synthesis of new quinazoline-based compounds with potential anticancer potency .

Drug Resistance Research

Quinazoline derivatives are being studied in the context of overcoming multidrug resistance, a major limitation of many conventional cancer therapies . The ability of these compounds to target specific molecular pathways could potentially bypass resistance mechanisms .

Side Effect Reduction

Another area of research involves the reduction of severe side effects associated with conventional cancer therapies . Quinazoline derivatives, including 4-chloroquinazoline-7-carbonitrile, may offer a more targeted approach, potentially reducing the impact on healthy cells and thereby minimizing side effects .

Safety and Hazards

The compound is identified as a potential hazard. It has been assigned the GHS07 pictogram and the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, H335 .

Future Directions

Quinazoline derivatives are being designed and synthesized as potential drugs of anticancer potency against bladder cancers . The development of strategies to efficiently functionalize presynthesized halogenated quinazolinones and quinazolines or their tosylate derivatives via metal-catalyzed cross-coupling reactions to afford novel polycarbo- or polyheteroatom-substituted derivatives with potential application in pharmaceuticals and materials has attracted considerable interest .

properties

IUPAC Name

4-chloroquinazoline-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClN3/c10-9-7-2-1-6(4-11)3-8(7)12-5-13-9/h1-3,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPPKVEMLKHNBPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C#N)N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70856970
Record name 4-Chloroquinazoline-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70856970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloroquinazoline-7-carbonitrile

CAS RN

1260759-38-3
Record name 4-Chloroquinazoline-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70856970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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